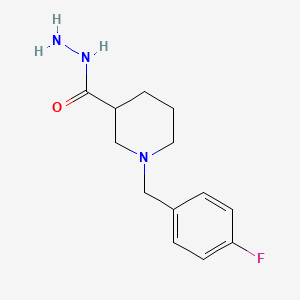

1-(4-Fluorobenzyl)piperidine-3-carbohydrazide

Description

1-(4-Fluorobenzyl)piperidine-3-carbohydrazide is a piperidine derivative featuring a 4-fluorobenzyl substituent and a carbohydrazide functional group at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₁₆FN₃O, with a molecular weight of 249.29 g/mol (CAS: 415934-95-1) . The compound is characterized by its fluorinated aromatic ring, which enhances lipophilicity and metabolic stability, and the carbohydrazide moiety, which contributes to hydrogen-bonding interactions in biological systems. It is synthesized via reductive amination or nucleophilic substitution reactions involving 4-fluorobenzyl halides and piperidine precursors .

For instance, derivatives of 1-(4-fluorobenzyl)piperidine have demonstrated micromolar-range inhibitory activity against mushroom tyrosinase (TyM), outperforming kojic acid (IC₅₀ = 25.11 μM vs. kojic acid’s IC₅₀ > 100 μM) . Additionally, structurally related piperidine carboxamides have been investigated as SARS-CoV-2 inhibitors, highlighting the pharmacological versatility of this scaffold .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O/c14-12-5-3-10(4-6-12)8-17-7-1-2-11(9-17)13(18)16-15/h3-6,11H,1-2,7-9,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZIXAGEHDEXSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)piperidine-3-carbohydrazide typically involves the reaction of 1-(4-fluorobenzyl)piperidine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 1-(4-Fluorobenzyl)piperidine-3-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)piperidine-3-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

1-(4-Fluorobenzyl)piperidine-3-carbohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)piperidine-3-carbohydrazide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

1-(3-Fluorobenzyl)piperidine-4-carbohydrazide (CAS: 478078-98-7) differs by the fluorine position on the benzyl group (meta vs. para) and the carbohydrazide’s placement at the 4-position of the piperidine ring. This positional isomer exhibits a molecular weight of 263.28 g/mol and demonstrates distinct physicochemical properties, such as altered dipole moments and solubility, due to the fluorine’s electron-withdrawing effects at the meta position .

Ethyl 4-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-1-piperazinecarboxylate (CAS: N/A) incorporates a chloro-fluorobenzyl group and a piperazine-carboxylate ester.

Piperazine vs. Piperidine Derivatives

Piperazine analogs, such as 1-(4-fluorobenzyl)piperazine, share the fluorobenzyl motif but replace the piperidine ring with a piperazine core. Piperazine derivatives generally exhibit higher polarity and basicity (pKa ~9.5 for piperazine vs. ~11 for piperidine), influencing their pharmacokinetic profiles. For example, 1-(4-fluorobenzyl)piperazine derivatives have been optimized as tyrosine kinase inhibitors, with IC₅₀ values in the nanomolar range for targets like EGFR . In contrast, piperidine-based compounds like 1-(4-fluorobenzyl)piperidine-3-carbohydrazide show broader activity in tyrosinase inhibition and antiviral assays .

Functional Group Modifications

The substitution of carbohydrazide with carboxamide or ester groups significantly alters bioactivity:

- 1-(4-Fluorobenzyl)piperidine-4-carboxamide derivatives (e.g., SARS-CoV-2 inhibitors) exhibit improved cellular permeability due to reduced hydrogen-bond donor count compared to carbohydrazides .

- Ethyl 1-(4-fluorobenzyl)piperidine-3-carboxylate (CAS: 193022-97-8) demonstrates lower tyrosinase inhibition (IC₅₀ > 50 μM) than the carbohydrazide analog, underscoring the critical role of the hydrazide group in enzyme binding .

Table 1: Comparative Analysis of Key Compounds

Biological Activity

1-(4-Fluorobenzyl)piperidine-3-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

1-(4-Fluorobenzyl)piperidine-3-carbohydrazide is characterized by the following chemical structure:

- Molecular Formula: C13H16FN3O

- CAS Number: 415934-95-1

The compound features a piperidine ring substituted with a fluorobenzyl group and a carbohydrazide moiety, which may influence its biological interactions and pharmacological properties.

The biological activity of 1-(4-Fluorobenzyl)piperidine-3-carbohydrazide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, modulating their activity and affecting metabolic pathways.

- Receptor Binding: It can bind to certain receptors, influencing signal transduction pathways that are crucial for cellular responses.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of various bacterial strains, suggesting that 1-(4-Fluorobenzyl)piperidine-3-carbohydrazide may possess similar activities.

Anticancer Properties

Piperidine derivatives have been investigated for their anticancer potential. A study highlighted that modifications in the piperidine structure could enhance cytotoxicity against cancer cell lines. The presence of the fluorine atom in 1-(4-Fluorobenzyl)piperidine-3-carbohydrazide may play a role in increasing its potency as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(4-Fluorobenzyl)piperidine-3-carbohydrazide, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide | Chlorine instead of fluorine | Moderate antimicrobial activity |

| 1-(4-Methylbenzyl)piperidine-3-carbohydrazide | Methyl group instead of fluorine | Enhanced anticancer properties |

| 1-(4-Nitrobenzyl)piperidine-3-carbohydrazide | Nitro group instead of fluorine | Significant enzyme inhibition |

This table illustrates how variations in substituents can influence both the biological activity and the pharmacological profile of piperidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives, including 1-(4-Fluorobenzyl)piperidine-3-carbohydrazide:

- Antimicrobial Activity Study : A study demonstrated that piperidine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The IC50 values for these compounds were generally in the low micromolar range, indicating potent activity.

- Cytotoxicity Assays : Research involving various cancer cell lines showed that modifications to the piperidine structure can lead to enhanced cytotoxic effects. For instance, compounds structurally related to 1-(4-Fluorobenzyl)piperidine-3-carbohydrazide were found to induce apoptosis in cancer cells at concentrations below 10 µM.

- Enzyme Inhibition Studies : Kinetic studies revealed that certain piperidine derivatives could act as competitive inhibitors for key metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders.

Q & A

Q. Table 1: Comparative Synthetic Yields Under Different Conditions

| Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Alkylation | DMF | K₂CO₃ | 75 | 95 | |

| Hydrazide Formation | EtOH | None | 68 | 90 | |

| Purification | DCM/Hexane | Flash Chromatog. | 82 | 98 |

Q. Table 2: Key Pharmacological Parameters from Preliminary Screening

| Assay Type | Target | IC₅₀ (µM) | Reference Compound (IC₅₀) | Reference |

|---|---|---|---|---|

| Anticancer (MTT) | HeLa | 12.3 | Doxorubicin (0.5) | |

| Antimicrobial (MIC) | S. aureus | 64 | Vancomycin (2) | |

| Serotonin Receptor | 5-HT₂A | 0.8 | Ketanserin (0.1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.